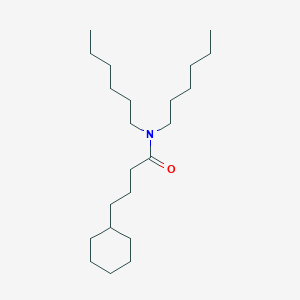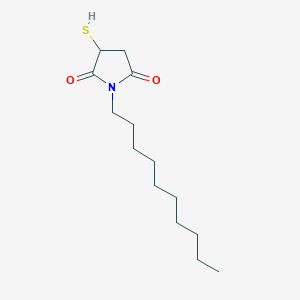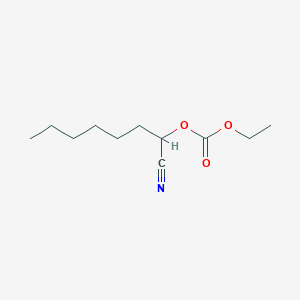
1-Cyanoheptyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanoheptyl ethyl carbonate is an organic compound that belongs to the class of carbonates It features a cyano group (-CN) attached to a heptyl chain (seven carbon atoms) and an ethyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyanoheptyl ethyl carbonate can be synthesized through a multi-step process involving the reaction of heptyl bromide with sodium cyanide to form 1-cyanoheptane. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyanoheptyl ethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and carbon dioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Nucleophilic substitution: Substituted amines or ethers.
Hydrolysis: Heptanol and carbon dioxide.
Reduction: Heptylamine.
Wissenschaftliche Forschungsanwendungen
1-Cyanoheptyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: Used in studies to understand the behavior of cyano and carbonate groups in biological systems.
Wirkmechanismus
The mechanism of action of 1-Cyanoheptyl ethyl carbonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbonate group can undergo hydrolysis. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyanohexyl ethyl carbonate: Similar structure but with a six-carbon chain.
1-Cyanooctyl ethyl carbonate: Similar structure but with an eight-carbon chain.
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester group but lacks the heptyl chain.
Uniqueness
1-Cyanoheptyl ethyl carbonate is unique due to its specific combination of a cyano group, a heptyl chain, and an ethyl carbonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
92975-64-9 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-cyanoheptyl ethyl carbonate |
InChI |
InChI=1S/C11H19NO3/c1-3-5-6-7-8-10(9-12)15-11(13)14-4-2/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
DUDIQILOSVUIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C#N)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


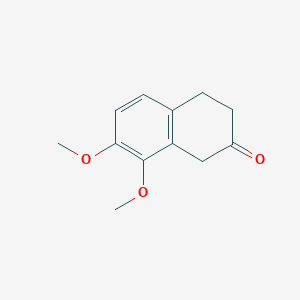
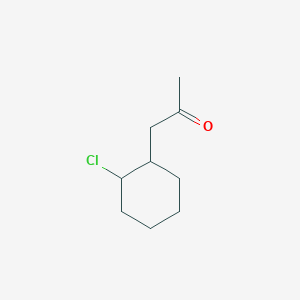

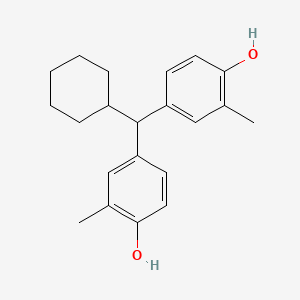
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)


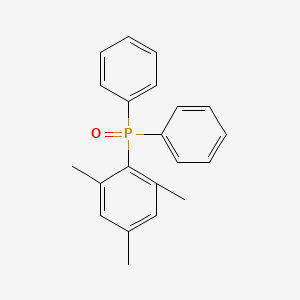


![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
